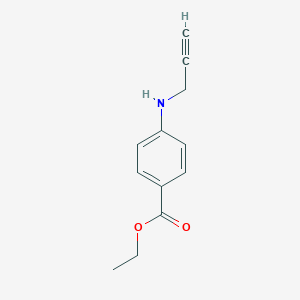

4-(丙-2-炔基氨基)苯甲酸乙酯

准备方法

合成路线与反应条件

塞格利肽通过固相肽合成 (SPPS) 合成,这是一种常用于生产肽的方法。合成涉及将受保护的氨基酸依次添加到固体树脂载体上,然后环化形成环状结构。反应条件通常涉及使用偶联试剂,例如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt),以促进肽键的形成 .

工业生产方法

塞格利肽的工业生产遵循与实验室合成类似的原理,但规模更大。该过程涉及自动化肽合成仪和高效液相色谱 (HPLC) 进行纯化。最终产品通过冷冻干燥获得,以确保稳定性和纯度 .

化学反应分析

反应类型

塞格利肽会发生多种化学反应,包括:

氧化: 塞格利肽可以被氧化形成二硫键,这对维持其环状结构至关重要。

还原: 还原反应可以断裂二硫键,导致肽的线性化。

常用试剂和条件

氧化: 过氧化氢 (H₂O₂) 或碘 (I₂) 在温和条件下。

还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP) 在还原条件下。

主要形成的产物

作用机制

塞格利肽通过结合并激活生长抑素受体2 (SSTR2) 发挥作用。这种激活导致腺苷酸环化酶的抑制,导致环状腺苷一磷酸 (cAMP) 水平降低。cAMP 水平的降低随后抑制生长激素和胰高血糖素的释放,从而使其在肢端肥大症和糖尿病等疾病中发挥治疗作用 .

相似化合物的比较

类似化合物

奥曲肽: 另一种用于类似治疗目的的生长抑素类似物。

兰瑞肽: 具有类似应用的长期作用生长抑素类似物。

帕西瑞肽: 具有更广泛受体亲和力的生长抑素类似物.

塞格利肽的独特性

塞格利肽因其对生长抑素受体2 (SSTR2) 的高度选择性和对生长激素和胰高血糖素释放的强效抑制作用而独一无二。这种选择性使其成为研究生长抑素受体生物学和开发靶向疗法的宝贵工具 .

生物活性

Ethyl 4-(prop-2-ynylamino)benzoate, a compound with the chemical formula C13H15N2O2, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Ethyl 4-(prop-2-ynylamino)benzoate

Ethyl 4-(prop-2-ynylamino)benzoate is primarily investigated for its role in modulating somatostatin receptors and its effects on various cellular signaling pathways. Its potential therapeutic applications include treatment for conditions such as diabetes and neurodegenerative diseases like Alzheimer’s disease.

The biological activity of ethyl 4-(prop-2-ynylamino)benzoate is largely attributed to its interaction with somatostatin receptors. Upon binding to these receptors, it can inhibit adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP has downstream effects on hormone release, particularly growth hormone and glucagon, which are critical in metabolic regulation.

Biological Activities

1. Anticancer Activity

Research indicates that ethyl 4-(prop-2-ynylamino)benzoate exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in resistant cancer cells, suggesting a potential role as an anticancer agent .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit antibacterial activity against common pathogens such as Escherichia coli and Pseudomonas aeruginosa, although further investigation is required to fully understand its efficacy and mechanism .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxicity of ethyl 4-(prop-2-ynylamino)benzoate in various cancer cell lines using the MTT assay. The results showed that the compound had a dose-dependent effect on cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

| 100 | 10 |

This data indicates a significant reduction in cell viability at higher concentrations, supporting its potential use as an anticancer agent.

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial efficacy, ethyl 4-(prop-2-ynylamino)benzoate was tested against E. coli and P. aeruginosa. The minimum inhibitory concentration (MIC) was determined:

| Bacteria | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| P. aeruginosa | 100 |

These findings suggest that the compound may serve as a candidate for further development in antimicrobial therapies.

属性

IUPAC Name |

ethyl 4-(prop-2-ynylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-9-13-11-7-5-10(6-8-11)12(14)15-4-2/h1,5-8,13H,4,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEHTGGSAVSLRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。